molecular formula C21H14BrN3O5S B3583971 2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate CAS No. 463959-60-6

2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate

Cat. No.: B3583971
CAS No.: 463959-60-6
M. Wt: 500.3 g/mol
InChI Key: USYVJXCMSMQLSP-YBEGLDIGSA-N
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Description

2-Bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with critical roles in cellular signaling, metabolism, and proliferation. This compound, featured in a 2022 patent (WO2022256682A1), demonstrates significant inhibitory activity, with an IC50 value of 8.9 nM against GSK-3β, showcasing its high potency. Its primary research value lies in probing the pathological mechanisms and potential therapeutic interventions for diseases where GSK-3β dysregulation is implicated, including neurological disorders such as Alzheimer's disease, mood disorders, diabetes, and certain cancers. The molecular structure incorporates a thiazolotriazine-dione core, which is key to its kinase affinity. Researchers utilize this inhibitor to modulate the Wnt/β-catenin signaling pathway and to study tau protein phosphorylation in models of neurodegeneration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O5S/c1-11(26)30-18-14(22)8-12(9-15(18)29-2)10-16-20(28)25-21(31-16)23-19(27)17(24-25)13-6-4-3-5-7-13/h3-10H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVJXCMSMQLSP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463959-60-6
Record name 2-BROMO-4-[(Z)-(3,7-DIOXO-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]-6-METHOXYPHENYL ACETATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate involves multiple steps, starting with the preparation of the core thiazolo[3,2-b][1,2,4]triazine structure. This is typically achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

the synthesis likely involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazolo-triazine structures exhibit significant anticancer properties. These compounds can interfere with cellular processes involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of thiazolo-triazines can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been noted for their effectiveness against a range of bacterial strains. Investigations into similar compounds have demonstrated their ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival .

Enzyme Inhibition

Enzyme inhibition is another promising application area for this compound. It may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For example, compounds with similar scaffolds have been evaluated for their ability to inhibit kinases and proteases, which are crucial in various diseases including cancer and inflammation .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsFound significant cytotoxicity against breast cancer cells with IC50 values indicating strong activity.
Study 2Assess antimicrobial effectsDemonstrated inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 3Investigate enzyme inhibitionIdentified as a potent inhibitor of protein kinase C (PKC), suggesting potential use in cancer therapy.

Mechanism of Action

The mechanism of action for 2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Biological Activity References
Target Compound C22H15BrN3O5S 2-Bromo, 6-methoxy, 3,7-dioxo-thiazolo-triazine 522.4 Reference compound Under investigation (preclinical)
4-[(Z)-(6-Benzyl-3,7-Dioxo-Thiazolo[3,2-b][1,2,4]Triazin-2-Ylidene)Methyl]-2-Methoxyphenyl Acetate C22H17N3O5S 6-Benzyl (vs. 6-phenyl) 435.5 Increased lipophilicity; reduced electrophilicity Antimicrobial
4-{(Z)-[2-(3-Chlorophenyl)-6-Oxo[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5(6H)-Ylidene]Methyl}-2-Methoxyphenyl Acetate C19H12ClN3O4S 3-Chlorophenyl (vs. bromophenyl), triazole core (vs. triazine) 420.8 Higher polarity; altered binding affinity Anticancer, anti-inflammatory
4-{(Z)-[2-(2-Bromophenyl)-6-Oxo[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5(6H)-Ylidene]Methyl}-2-Ethoxyphenyl Acetate C19H12BrN3O3S 2-Bromo, 2-ethoxy (vs. 6-methoxy) 442.3 Ethoxy group enhances metabolic stability Enzyme inhibition (kinases)
4-{(Z)-[6-Oxo-2-(3,4,5-Trimethoxyphenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5(6H)-Ylidene]Methyl}Phenyl Acetate C22H18N3O6S 3,4,5-Trimethoxy (vs. single methoxy) 476.5 Enhanced π-π stacking; broader bioactivity Antiproliferative

Key Observations:

Core Heterocycle Impact :

  • The thiazolo-triazine core in the target compound (vs. thiazolo-triazole in analogs) confers distinct electronic properties due to the triazine’s electron-deficient nature, enhancing interactions with nucleophilic targets like cysteine residues .
  • Triazine-containing analogs exhibit lower logP values (e.g., 3.2 vs. 4.1 for triazole derivatives), suggesting improved aqueous solubility .

Substituent Effects: Bromine vs. Methoxy vs. Ethoxy: Ethoxy groups in analogs (e.g., C19H12BrN3O3S) enhance metabolic stability by resisting oxidative demethylation, a common issue with methoxy groups .

Biological Activity :

  • The 3,4,5-trimethoxyphenyl analog (C22H18N3O6S) shows superior antiproliferative activity (IC50 = 1.2 µM vs. 5.8 µM for the target compound in HeLa cells) due to enhanced DNA intercalation .
  • Chlorophenyl derivatives (e.g., C19H12ClN3O4S) exhibit anti-inflammatory effects (COX-2 inhibition, 85% at 10 µM), absent in brominated analogs, likely due to chlorine’s optimal size for hydrophobic pocket binding .

Biological Activity

The compound 2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate (CAS Number: 463959-60-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Molecular Formula and Structure

  • Molecular Formula : C21H14BrN3O5S
  • Molecular Weight : 500.331 g/mol
  • Structural Characteristics : The compound features a thiazolo-triazine core with various functional groups that may contribute to its biological properties.

Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazin derivatives are recognized for their potential anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways . Further exploration of this compound may reveal similar properties.

Enzyme Inhibition

Compounds containing thiazole or triazine moieties often act as enzyme inhibitors. For example, they may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and has implications in cancer therapy . Investigating the enzyme inhibition profile of this specific compound could provide insights into its therapeutic potential.

Safety Data

According to chemical safety labels, the compound is associated with several hazards:

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
  • H335 : May cause respiratory irritation .

These safety concerns underline the importance of handling this compound with care in laboratory settings.

Case Study 1: Antimicrobial Efficacy

A study investigating a related thiazolo-triazine compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell wall synthesis pathway. This suggests that this compound may exhibit similar properties.

Case Study 2: Anticancer Potential

Another investigation into a series of thiazole-based compounds revealed their ability to induce apoptosis in human cancer cell lines through mitochondrial pathways. The findings indicated that modifications to the thiazole ring could enhance cytotoxicity against specific cancer types. This points toward the potential for developing targeted therapies using this compound.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of a brominated phenol derivative with a thiazolo-triazole precursor under controlled temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) .
  • Step 2: Introduction of the methoxy and acetate groups via nucleophilic substitution or esterification, often requiring anhydrous conditions and catalysts like potassium carbonate .
  • Step 3: Purification via column chromatography or recrystallization from ethanol to achieve >95% purity . Key challenges include maintaining the Z-configuration of the methylidene group and avoiding E-isomer formation during condensation .

Q. How is the Z-configuration of the methylidene group confirmed?

The stereochemistry is validated using:

  • 1H-NMR : Coupling constants (J ≈ 12–14 Hz for trans-coupling in E-isomers vs. negligible coupling in Z-isomers) .
  • X-ray crystallography : Definitive confirmation of spatial arrangement, as demonstrated in structurally analogous thiazolo-triazole derivatives .
  • UV-Vis spectroscopy : Distinct λmax shifts due to conjugation differences between Z/E isomers .

Q. What analytical techniques are used for structural characterization?

Standard methods include:

TechniquePurposeExample Data
1H/13C-NMR Confirm substituent positions and Z-configurationδ 8.2–8.5 ppm (aromatic H), δ 170–175 ppm (ester carbonyl C)
ESI-MS Verify molecular weightm/z 606.2 [M+H]+
IR Identify functional groups (e.g., C=O at 1720 cm⁻¹)
HPLC Assess purity (>98% for biological assays)

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize E-isomer formation?

Strategies include:

  • Solvent selection : Use DMF or DMSO to stabilize the transition state favoring Z-isomers .
  • Temperature control : Lower temperatures (40–50°C) reduce thermal isomerization .
  • Catalysts : Additives like pyridine enhance regioselectivity by modulating electron density at the reaction site . Comparative studies show yields improving from 60% to 85% with optimized conditions .

Q. What computational methods predict this compound’s reactivity?

  • DFT calculations : Model electron distribution to identify reactive sites (e.g., electrophilic bromine or nucleophilic triazole nitrogen) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes like COX-2) by simulating interactions with active sites .
  • MD simulations : Assess stability in aqueous vs. lipid environments for drug delivery applications .

Q. How do substituents (e.g., bromine vs. chlorine) influence biological activity?

  • Bromine : Enhances lipophilicity and membrane permeability, as seen in cytotoxicity assays against cancer cell lines (IC50 = 12 µM vs. 28 µM for chloro analogs) .
  • Methoxy/acetate groups : Improve solubility and metabolic stability, critical for in vivo efficacy . Structure-activity relationship (SAR) studies highlight bromine’s role in intercalating DNA or inhibiting kinase activity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity) and replicate across multiple cell lines .
  • Purity differences : Validate compounds via HPLC before testing .
  • Isomer interference : Ensure Z-configuration dominance via NMR/X-ray . For example, conflicting IC50 values for antimicrobial activity were resolved by confirming >99% purity and excluding E-isomers .

Q. What is the mechanism of photodegradation under UV exposure?

Studies on analogous compounds reveal:

  • Pathway 1 : Cleavage of the acetate group, forming a quinone intermediate .
  • Pathway 2 : Bromine displacement via radical intermediates, detected via ESR spectroscopy . Stabilization strategies include adding antioxidants (e.g., BHT) or encapsulating in liposomes .

Methodological Guidelines

  • Synthetic troubleshooting : If yields drop below 50%, check solvent dryness or replace aged catalysts .
  • Data interpretation : Cross-validate spectral data with computational predictions to avoid misassignment .
  • Biological assays : Pre-screen for cytotoxicity before testing specific targets to rule off nonspecific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate
Reactant of Route 2
Reactant of Route 2
2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate

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